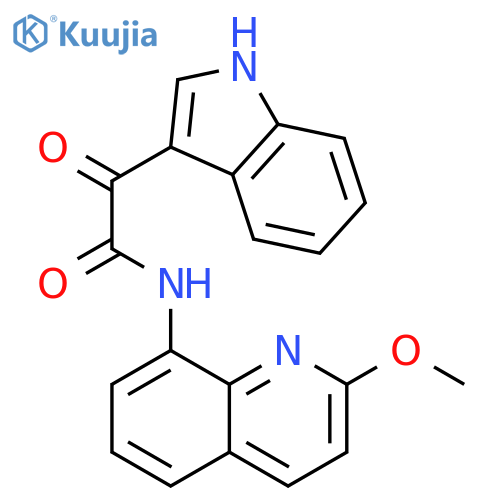

Cas no 1226436-93-6 (2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide)

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

- VU0528017-1

- F5893-0192

- 1226436-93-6

- AKOS024527393

-

- インチ: 1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25)

- InChIKey: ZFEQEUMQHLOAMA-UHFFFAOYSA-N

- ほほえんだ: C(NC1C2C(C=CC=1)=CC=C(OC)N=2)(=O)C(C1C2=C(NC=1)C=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 345.11134135g/mol

- どういたいしつりょう: 345.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 84.1Ų

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5893-0192-20μmol |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-2μmol |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-5μmol |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-4mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-5mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-1mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-30mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-2mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-10μmol |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0192-3mg |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

1226436-93-6 | 3mg |

$63.0 | 2023-09-09 |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

7. Book reviews

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamideに関する追加情報

Comprehensive Overview of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide (CAS No. 1226436-93-6)

The compound 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide (CAS No. 1226436-93-6) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and quinoline moieties, exhibits promising potential in various applications, including drug discovery and development. Its molecular structure, which combines a 2-oxoacetamide linker with a methoxyquinoline group, makes it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide has surged due to their versatility in medicinal chemistry. The indole scaffold, in particular, is a common feature in many biologically active molecules, including serotonin and melatonin analogs. This has led to increased searches for "indole derivatives in drug discovery" and "quinoline-based therapeutics," reflecting the growing interest in such compounds.

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide involves multi-step organic reactions, often starting from readily available precursors like indole-3-carboxaldehyde and 8-amino-2-methoxyquinoline. Researchers have optimized these protocols to improve yield and purity, addressing common queries such as "how to synthesize indole-quinoline hybrids" and "best practices for amide bond formation." These topics are frequently discussed in academic forums and patent literature, highlighting the compound's relevance in modern chemistry.

One of the most intriguing aspects of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is its potential biological activity. Preliminary studies suggest that it may interact with specific enzyme targets or receptor proteins, making it a candidate for further investigation in areas like cancer research and neurodegenerative diseases. Searches for "indole-quinoline compounds in oncology" and "small molecule inhibitors for CNS disorders" align with these research directions.

From a commercial perspective, 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is available through specialized chemical suppliers, often listed under its CAS number 1226436-93-6. Buyers frequently search for "high-purity indole derivatives" and "custom synthesis of quinoline amides," indicating a robust market for such compounds. Quality control measures, including HPLC analysis and NMR verification, are critical to ensuring the compound meets research-grade standards.

In conclusion, 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide represents a fascinating example of how heterocyclic chemistry continues to drive innovation in life sciences. Its unique structure and potential applications make it a valuable subject for ongoing research, resonating with trending topics like "next-generation drug candidates" and "targeted molecular therapies." As scientific understanding evolves, this compound may well emerge as a key player in addressing unmet medical needs.

1226436-93-6 (2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide) 関連製品

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)

- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)

- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

- 13598-65-7(Ammonium perrhenate(VII))

- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1341417-11-5(N-(2,4-dimethylcyclohexyl)prop-2-enamide)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)